molecular formula C21H27N3O3S B11017026 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11017026
M. Wt: 401.5 g/mol
InChI Key: ZVZQGVGZJITMHJ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves coupling the thiazolidine and pyrrole intermediates with a cyclohexyl acetamide derivative under controlled conditions, such as using a base catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and the use of non-toxic reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical reaction conditions involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidine ring is particularly important for this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide
  • N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-(1H-pyrazol-1-yl)-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to the presence of both a thiazolidine and a pyrrole ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C21H27N3O3S/c25-20(17-21(11-2-1-3-12-21)23-13-4-5-14-23)22-18-7-9-19(10-8-18)24-15-6-16-28(24,26)27/h4-5,7-10,13-14H,1-3,6,11-12,15-17H2,(H,22,25)

InChI Key

ZVZQGVGZJITMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=CC=C4

Origin of Product

United States

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